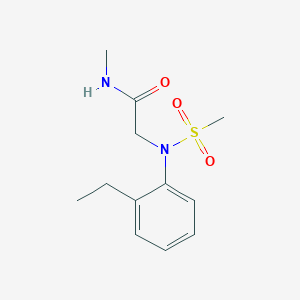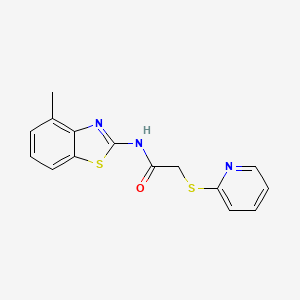
2-chloro-4-formyl-6-methoxyphenyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-formyl-6-methoxyphenyl 3-methoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CFMB, and it is a derivative of benzoic acid. CFMB is a white crystalline powder that has a molecular weight of 328.77 g/mol and a melting point of 168-170°C.
Wirkmechanismus
The mechanism of action of CFMB is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. CFMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. CFMB has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
CFMB has been shown to possess significant anti-inflammatory, antioxidant, and antimicrobial properties. CFMB has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. CFMB has also been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress. In addition, CFMB has been shown to possess significant antimicrobial activity against various pathogens, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CFMB is its ability to form stable complexes with various drugs, making it a potential drug delivery agent. CFMB also possesses significant anti-inflammatory, antioxidant, and antimicrobial properties, making it a valuable tool in various scientific research fields. However, one of the limitations of CFMB is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CFMB. One area of interest is the development of CFMB-based drug delivery systems for the targeted delivery of various drugs. Another area of interest is the investigation of the potential of CFMB as an anti-cancer agent. CFMB has been shown to possess significant anti-inflammatory and antioxidant properties, which may make it a valuable tool in the prevention and treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of CFMB and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of CFMB can be achieved through several methods, including the reaction of 2-chloro-4-formyl-6-methoxyphenol with 3-methoxybenzoyl chloride in the presence of a base or acid catalyst. Another method involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with 3-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Wissenschaftliche Forschungsanwendungen
CFMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CFMB has been shown to possess significant anti-inflammatory, antioxidant, and antimicrobial properties. CFMB has also been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Eigenschaften
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-20-12-5-3-4-11(8-12)16(19)22-15-13(17)6-10(9-18)7-14(15)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKCYQDLWFBMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-formyl-6-methoxyphenyl) 3-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)

![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5769350.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5769356.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5769382.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)

![3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5769411.png)

![N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B5769425.png)